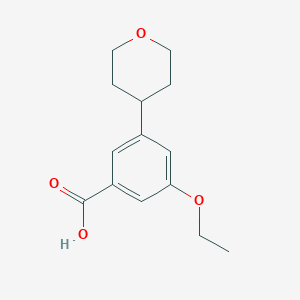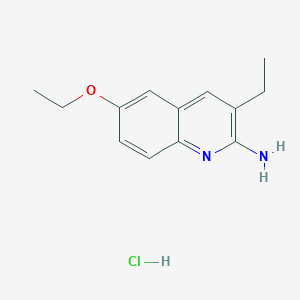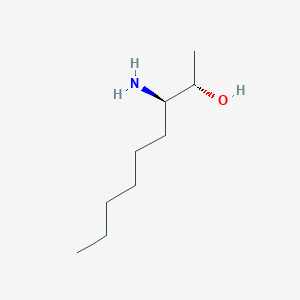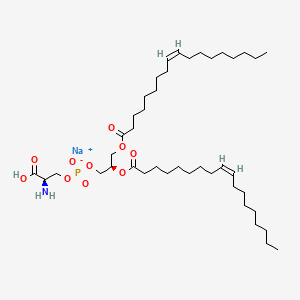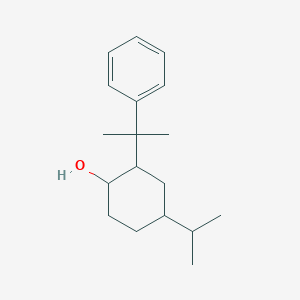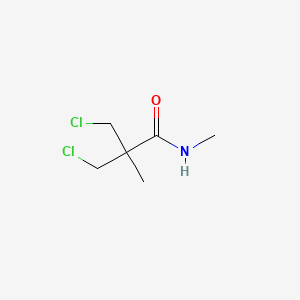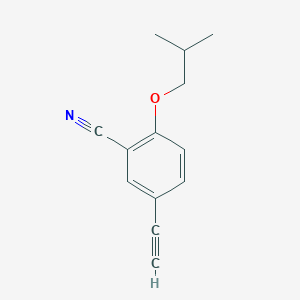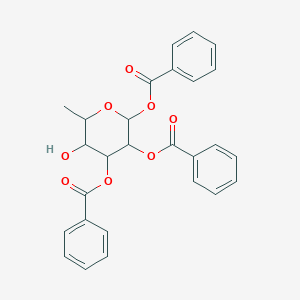
1,2,3-Tri-O-benzoyl-a-L-fucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,2,3-Tri-O-benzoyl-a-L-fucopyranose is typically synthesized through chemical methods. One common synthetic route involves the reaction of α-L-fucose with benzoyl chloride . The reaction conditions usually include the use of a base such as pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain the desired compound .
Analyse Chemischer Reaktionen
1,2,3-Tri-O-benzoyl-a-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where benzoyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri-O-benzoyl-a-L-fucopyranose has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3-Tri-O-benzoyl-a-L-fucopyranose involves its interaction with specific molecular targets and pathways. It primarily affects glycosylation processes by acting as a substrate or inhibitor in enzymatic reactions . The compound’s benzoyl groups play a crucial role in its reactivity and interaction with enzymes involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tri-O-benzoyl-a-L-fucopyranose can be compared with other similar compounds such as:
1,2,3-Tri-O-benzoyl-β-D-ribofuranose: Another benzoylated sugar derivative used in nucleotide synthesis.
2,3,4-Tri-O-benzyl-L-fucopyranose: A similar compound with benzyl groups instead of benzoyl groups, used in different glycosylation studies.
The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in the study of α-L-fucose derivatives and their biological roles .
Eigenschaften
Molekularformel |
C27H24O8 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
(2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl) benzoate |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3 |
InChI-Schlüssel |
KQGJMQCLDRXSBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


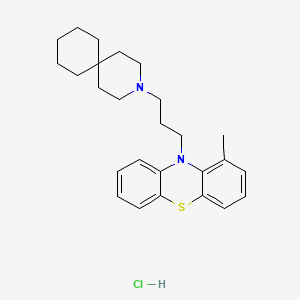
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
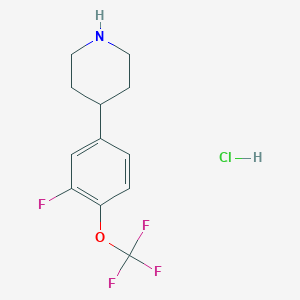
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
